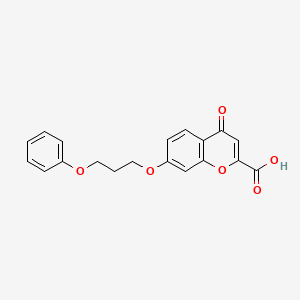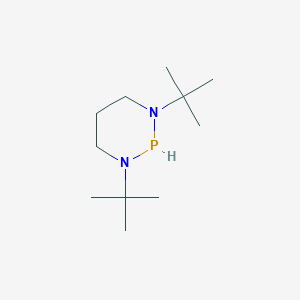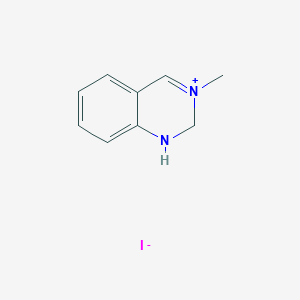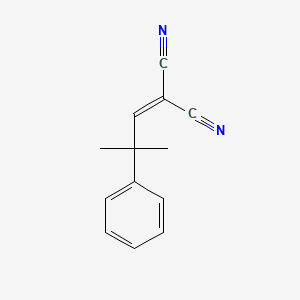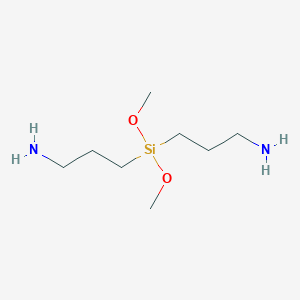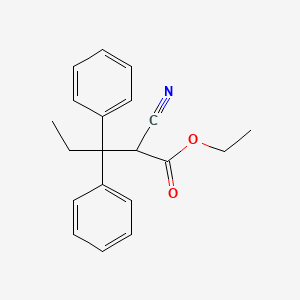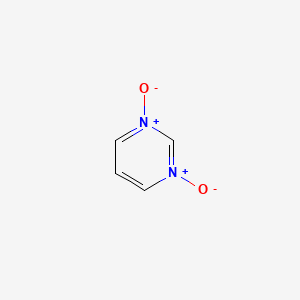
Pyrimidine, 1,3-dioxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 1,3-dioxide (9CI): is a heterocyclic aromatic organic compound that contains two nitrogen atoms at positions 1 and 3 in its six-membered ring This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including pyrimidine, 1,3-dioxide (9CI), can be achieved through various methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈) . Another method includes a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which allows the synthesis of disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves scalable and efficient synthetic routes. For example, a practical three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal can be employed under metal- and solvent-free conditions to produce substituted pyrimidines . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 1,3-dioxide (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Pyrimidine derivatives can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve halogenation, nitration, or sulfonation using reagents like chlorine (Cl₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivatives can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Scientific Research Applications
Chemistry: Pyrimidine, 1,3-dioxide (9CI) is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, pyrimidine derivatives are studied for their role in nucleic acid chemistry. They are essential components of DNA and RNA, and their analogs are used to investigate genetic processes and develop new therapeutic agents .
Medicine: Pyrimidine, 1,3-dioxide (9CI) and its derivatives have shown promise as potential anticancer agents. Their ability to interfere with nucleic acid synthesis makes them valuable in the development of chemotherapeutic drugs .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their versatility and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of pyrimidine, 1,3-dioxide (9CI) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. This inhibition is achieved through the formation of stable complexes with the enzyme active sites, preventing the normal substrate from binding .
Comparison with Similar Compounds
Pyrimidine: The parent compound with a similar structure but without the dioxide functional groups.
Pyrazine: Another six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Uniqueness: Pyrimidine, 1,3-dioxide (9CI) is unique due to the presence of oxygen atoms at positions 1 and 3, which significantly alter its chemical reactivity and biological activity compared to other pyrimidine derivatives . This structural modification enhances its potential as a therapeutic agent and its utility in various chemical reactions.
Conclusion
Pyrimidine, 1,3-dioxide (9CI) is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Continued research into its properties and applications will likely yield further insights and innovations in various fields.
Properties
CAS No. |
56642-54-7 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
1,3-dioxidopyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2O2/c7-5-2-1-3-6(8)4-5/h1-4H |
InChI Key |
JBUWYZHMFXHIKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C[N+](=C1)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
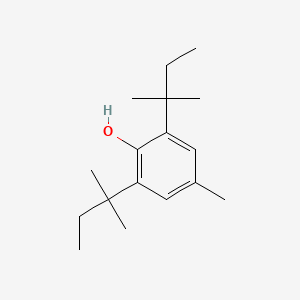
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
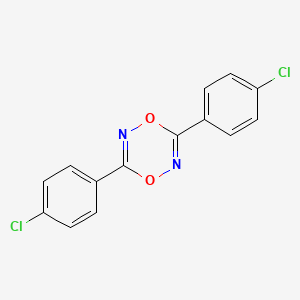
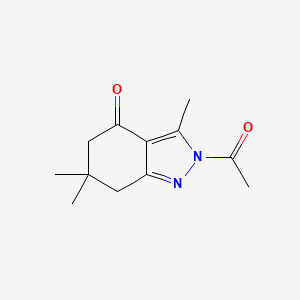
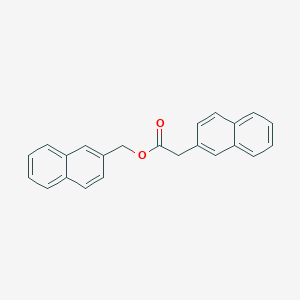
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
